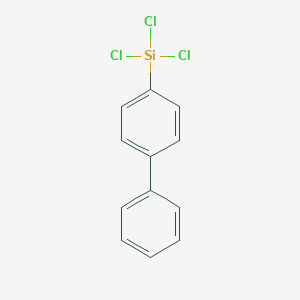

p-Trichlorosilylbiphenyl

Descripción general

Descripción

p-Trichlorosilylbiphenyl is a compound that is related to the family of biphenyls, which are organic compounds consisting of two phenyl rings. The "p-" prefix typically indicates a para substitution pattern on the biphenyl structure, which means that the substituents are located on opposite sides of the two phenyl rings. In the case of p-Trichlorosilylbiphenyl, a trichlorosilyl group is attached to one of the phenyl rings in the para position.

Synthesis Analysis

The synthesis of compounds related to p-Trichlorosilylbiphenyl can be complex and involves multiple steps. For instance, the synthesis of poly(phenylsilsesquioxane) (PPQS) from trichlorophenylsilane (TCP) involves hydrolysis in a toluene/water system, followed by KOH-catalyzed polycondensation . Another related synthesis involves the generation of dichlorosilylene from trichlorosilane, which is then inserted into the P-Cl bond of diphenylchlorophosphine to obtain stable radicals . These processes highlight the reactivity of trichlorosilane and its derivatives in forming new compounds with complex structures.

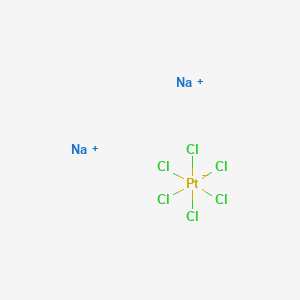

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2,3,3'-trichlorobiphenyl was determined by X-ray analysis, revealing the angles between the two phenyl rings and the relative disposition of chlorine atoms . Although not directly related to p-Trichlorosilylbiphenyl, this analysis provides insight into the structural aspects of chlorinated biphenyls.

Chemical Reactions Analysis

The chemical reactions involving trichlorosilane derivatives can lead to the formation of various interesting compounds. For instance, the reaction of trichlorosilane with diphenylchlorophosphine results in the formation of stable radicals, which are characterized by their unique electronic distributions and reactivity . These reactions are important for understanding the chemical behavior of trichlorosilane derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to p-Trichlorosilylbiphenyl can be quite diverse. For example, the synthesis of triarylbismuth dicarboxylates involves trichlorosilane derivatives and results in compounds with specific bond lengths and angles, as well as intramolecular contacts . These properties are crucial for predicting the behavior of these compounds in various environments and for their potential use in different applications.

Aplicaciones Científicas De Investigación

Environmental Presence and Health Implications

The research on p-Trichlorosilylbiphenyl primarily focuses on its prevalence in the environment and potential health implications. Key findings from various studies include:

Biotransformation and Biomonitoring :

- Phosphate flame retardants and plasticizers (PFRs) like p-Trichlorosilylbiphenyl are commonly found in the indoor environment.

- Understanding the biotransformation of these PFRs is crucial as it influences their bioavailability and toxicity in humans. For instance, TPHP, a notable representative of PFRs, is mainly transformed into its diester metabolite by O-dearylation and to a hydroxylated metabolite (Van den Eede et al., 2013).

Exposure and Neurodevelopmental Impact :

- PFRs like p-Trichlorosilylbiphenyl are increasingly used in consumer products, leading to their presence in households.

- Animal studies suggest potential adverse health effects, including impacts on neurodevelopment through noncholinergic mechanisms similar to some organophosphate pesticides (Castorina et al., 2017).

Exposure Metrics and Risk Assessment :

- The measurement and assessment of individual exposure to PFRs are crucial due to their widespread presence and potential health risks.

- Silicone wristbands have been employed as passive samplers to measure exposure and internal dose of PFRs, providing a reliable metric for assessing individual exposure (Hammel et al., 2016).

Environmental Remediation and Degradation

Studies also focus on environmental remediation strategies and natural degradation processes of compounds like p-Trichlorosilylbiphenyl:

Bioremediation and Bacterial Degradation :

- Chlorinated herbicides and polychlorobiphenyls (PCBs), which are structurally similar to p-Trichlorosilylbiphenyl, pose significant environmental concerns due to their toxicity and persistence.

- Bioremediation, especially using bacteria capable of degrading such compounds, is a promising approach for environmental cleanup. Genome analyses of PCB-degrading bacteria have provided insights into their metabolic capabilities and adaptation to stressful conditions (Seeger et al., 2010).

Wastewater Treatment and Emission Monitoring :

- The treatment of wastewater containing PFRs, including p-Trichlorosilylbiphenyl, is crucial due to their environmental persistence.

- Monitoring the occurrence, seasonal variation, and emission of PFRs in wastewater treatment plants (WWTPs) helps in assessing their environmental impact and devising strategies for their effective removal (Liu et al., 2019).

Propiedades

IUPAC Name |

trichloro-(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRMIWRXITVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170945 | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Trichlorosilylbiphenyl | |

CAS RN |

18030-61-0 | |

| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)